![molecular formula C19H25N3O4S2 B2815915 N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide CAS No. 1060170-80-0](/img/structure/B2815915.png)
N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alternative Synthesis Pathways
Researchers have explored alternative synthesis pathways for related benzothiazole and thiazole derivatives, aiming to improve efficiency and yield. For example, Krauze et al. (2007) identified alternative products in a one-pot reaction involving benzylidenemalononitrile and other reactants, leading to the discovery of N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide among others (Krauze et al., 2007). Such studies underscore the versatility of benzothiazole derivatives in synthetic chemistry.
Antimalarial and Antiviral Properties
Significant research has been dedicated to the antimalarial and potential antiviral properties of sulfonamide derivatives. Fahim and Ismael (2021) conducted a study on antimalarial sulfonamides, revealing that these compounds exhibit promising in vitro antimalarial activity. The research highlights the critical role of the benzo[d]thiazol moiety in enhancing the antimalarial effectiveness of these derivatives (Fahim & Ismael, 2021).
Antibacterial and Antifungal Activities
The antibacterial and antifungal potentials of N-substituted derivatives of related compounds have also been examined. Khalid et al. (2016) synthesized a series of N-substituted derivatives, demonstrating moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This indicates the potential utility of benzothiazole derivatives in developing new antibacterial agents.
Antimicrobial and Docking Studies
Piperidine-based benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties, along with docking studies to understand their mechanism of action. Anuse et al. (2019) synthesized derivatives with significant antimicrobial activity, supported by molecular docking studies that provided insights into the interaction between these compounds and microbial targets (Anuse et al., 2019).
Metabolic Profiling and Pharmacokinetics
The metabolic profiling and pharmacokinetics of orexin receptor antagonists, structurally similar to the compound , have been studied to understand their disposition in humans. Renzulli et al. (2011) detailed the metabolism of a novel orexin receptor antagonist, highlighting the importance of understanding the metabolic pathways for the development of therapeutic agents (Renzulli et al., 2011).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-28(24,25)21-10-4-6-14(12-21)18(23)22(13-15-7-5-11-26-15)19-20-16-8-2-3-9-17(16)27-19/h2-3,8-9,14-15H,4-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPTCAALPMNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.